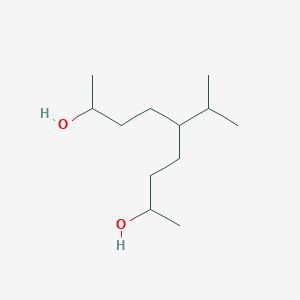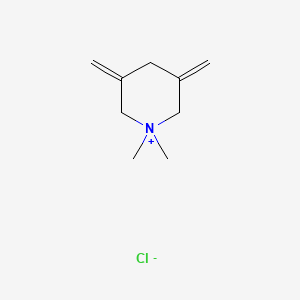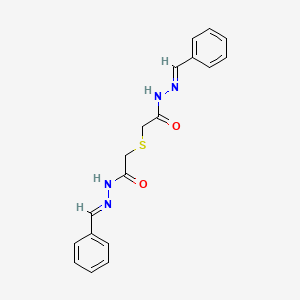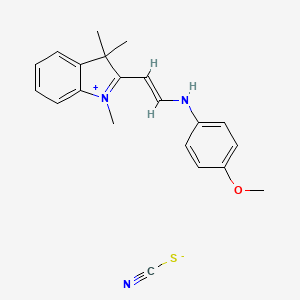
Potassium 3-(4-nitrophenoxy)propanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3-(4-nitrophenoxy)propanesulphonate is a chemical compound with the molecular formula C9H10KNO6S and a molecular weight of 299.3421 g/mol . It is known for its unique structure, which includes a nitrophenoxy group attached to a propanesulphonate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(4-nitrophenoxy)propanesulphonate typically involves the reaction of 4-nitrophenol with 3-chloropropanesulfonic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitrophenol attacks the carbon atom of the chloropropanesulfonic acid, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced reactors and purification techniques to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 3-(4-nitrophenoxy)propanesulphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-aminophenoxy)propanesulphonate.
Reduction: Formation of 3-(4-aminophenoxy)propanesulphonate.
Substitution: Formation of various substituted propanesulphonate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Potassium 3-(4-nitrophenoxy)propanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Mécanisme D'action
The mechanism of action of Potassium 3-(4-nitrophenoxy)propanesulphonate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The sulphonate group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 3-(4-aminophenoxy)propanesulphonate
- Potassium 3-(4-methoxyphenoxy)propanesulphonate
- Potassium 3-(4-chlorophenoxy)propanesulphonate
Uniqueness
Potassium 3-(4-nitrophenoxy)propanesulphonate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, the nitro group can undergo specific reactions such as reduction to an amino group, making it a versatile compound in synthetic and research applications.
Propriétés
Numéro CAS |
75593-59-8 |
|---|---|
Formule moléculaire |
C9H10KNO6S |
Poids moléculaire |
299.34 g/mol |
Nom IUPAC |
potassium;3-(4-nitrophenoxy)propane-1-sulfonate |
InChI |
InChI=1S/C9H11NO6S.K/c11-10(12)8-2-4-9(5-3-8)16-6-1-7-17(13,14)15;/h2-5H,1,6-7H2,(H,13,14,15);/q;+1/p-1 |
Clé InChI |
SWIZKNXTASMBSR-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OCCCS(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone](/img/structure/B12678360.png)









